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Compound Name:
4-Chloro-1-methyl-1H-pyrrolo[2,3-

b]pyridine

Cat. No.: B1367167 Get Quote

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound featuring a

fused pyrrole and pyridine ring system, a structure commonly known as a 7-azaindole.[1] Its

empirical formula is C₈H₇ClN₂ with a molecular weight of 166.61 g/mol .[2] As bioisosteres of

indoles, where a carbon atom in the benzene ring is replaced by nitrogen, 7-azaindoles like this

one have become invaluable scaffolds in medicinal chemistry.[1][3] This structural modification

alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability,

often leading to improved pharmacological profiles.

The title compound, specifically, is a highly versatile synthetic intermediate. The presence of a

chlorine atom at the 4-position provides a reactive handle for a wide array of chemical

transformations, most notably nucleophilic aromatic substitution and transition metal-catalyzed

cross-coupling reactions. This allows for the strategic introduction of diverse functional groups,

enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

Consequently, this scaffold is a key building block in the synthesis of potent and selective

inhibitors targeting various enzymes, particularly kinases, which are crucial in oncology and

inflammatory disease research.[5][6][7]

This guide provides a comprehensive overview of the synthesis, reactivity, and application of 4-
Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, offering field-proven insights for researchers and

scientists in drug development.
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Synthesis and Elaboration: Building the Core
Scaffold
The synthesis of substituted 4-chloro-1H-pyrrolo[2,3-b]pyridines typically involves a multi-step

sequence that first establishes the bicyclic 7-azaindole core, followed by a regioselective

chlorination step. While a specific, detailed synthesis for the N-methylated title compound is not

exhaustively documented in a single source, a general and logical pathway can be constructed

based on established heterocyclic chemistry principles.

A common strategy involves the cyclization of a suitably substituted pyridine precursor to form

the pyrrolo[2,3-b]pyridine ring system. The subsequent chlorination at the 4-position is a critical

step, often achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) or

thionyl chloride (SOCl₂).[1][8]

Workflow for Synthesis of the 7-Azaindole Core
Below is a representative workflow illustrating the logical steps to access the 4-chloro-7-

azaindole scaffold.
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Step 1: Pyrrolopyridinone Formation

Step 2: Chlorination

Substituted Pyridine Precursor

Cyclization Reaction

e.g., with α,β-unsaturated carbonyl

1-Methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one

Chlorination

POCl₃ or SOCl₂

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
(Target Compound)

Click to download full resolution via product page

Caption: General synthetic logic for 4-chloro-7-azaindoles.

Exemplary Protocol: Chlorination of a Pyrrolopyridinone
This protocol is adapted from a standard procedure for converting a hydroxyl group on a

pyridine ring to a chloride.[8]

Objective: To convert 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one to 4-Chloro-1-methyl-1H-
pyrrolo[2,3-b]pyridine.

Materials:
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1-Methyl-1H-pyrrolo[2,3-b]pyridin-4(5H)-one

Phosphorus oxychloride (POCl₃)

Dichloromethane (DCM, anhydrous)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, suspend the starting pyrrolopyridinone (1 equivalent) in anhydrous DCM.

Reagent Addition: Slowly add phosphorus oxychloride (typically 2-3 equivalents) to the

suspension at room temperature. The addition should be performed carefully due to the

exothermic nature of the reaction.

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, carefully quench the reaction by slowly pouring

the mixture into a beaker of crushed ice and saturated NaHCO₃ solution to neutralize the

excess POCl₃.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM

(3x).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography to yield the pure

4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine.
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Chemical Reactivity: The Gateway to Molecular
Diversity
The true utility of 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine lies in its reactivity. The

electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C4

position highly susceptible to nucleophilic aromatic substitution (SₙAr) and, critically, a prime

substrate for various palladium-catalyzed cross-coupling reactions.[4] These reactions are the

workhorses of modern medicinal chemistry, allowing for the precise and efficient formation of

C-C, C-N, and C-O bonds.

Key Reaction Pathways

Cross-Coupling Reactions Nucleophilic Substitution (SₙAr)

4-Chloro-1-methyl-
1H-pyrrolo[2,3-b]pyridine

Suzuki-Miyaura
(C-C Coupling)

Ar-B(OH)₂
Pd Catalyst, Base

Buchwald-Hartwig
(C-N Coupling)

R₂NH
Pd Catalyst, Base

Sonogashira
(C-C Coupling)

Alkyne, Pd/Cu Cat.

Amination

R₂NH, Base

Thiolation

RSH, Base

Alkoxylation

ROH, Base

4-Aryl/Heteroaryl Derivative 4-Amino Derivative 4-Alkynyl Derivative 4-Substituted Derivative

Click to download full resolution via product page

Caption: Major reaction pathways for functionalizing the scaffold.

Reaction Summary Table
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Reaction Type
Reagents &
Conditions

Product Type Reference Insight

Suzuki-Miyaura

Coupling

Aryl/heteroaryl boronic

acid or ester, Pd

catalyst (e.g.,

Pd(PPh₃)₄,

Pd₂(dba)₃), base (e.g.,

K₂CO₃, Na₃PO₄),

solvent (e.g.,

Dioxane/H₂O).[3][9]

4-Aryl/Heteroaryl

substituted

pyrrolopyridine

Enables installation of

complex aromatic

systems, crucial for

kinase hinge-binding

motifs.[3]

Buchwald-Hartwig

Amination

Primary or secondary

amine, Pd catalyst

(e.g., Pd₂(dba)₃ with

ligands like RuPhos or

XPhos), base (e.g.,

NaOtBu), solvent

(e.g., Toluene).[3][10]

4-Amino substituted

pyrrolopyridine

A key method for

introducing amine

linkers, common in

kinase inhibitors to

reach solvent-

exposed regions.[5]

Nucleophilic Aromatic

Substitution (SₙAr)

Amines, thiols, or

alkoxides; often with a

base (e.g., DIPEA) in

a polar aprotic solvent

(e.g., n-BuOH, DMF)

at elevated

temperatures.[1][4]

[10]

4-Amino, 4-thioether,

or 4-alkoxy substituted

pyrrolopyridine

A direct, often metal-

free method for

introducing

nucleophiles.[4]

Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on methodologies reported for similar 4-chloro-

7-azaindole systems.[3][11]

Objective: To synthesize a 4-aryl-1-methyl-1H-pyrrolo[2,3-b]pyridine derivative.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10978044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://www.mdpi.com/1424-8247/18/6/814
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c01026
https://www.evitachem.com/product/evt-1801315
https://www.srinichem.com/introduction-to-4-chloro-7h-pyrrolo23-dpyrimidine-structure-properties-and-basic-chemistry/
https://www.mdpi.com/1424-8247/18/6/814
https://www.srinichem.com/introduction-to-4-chloro-7h-pyrrolo23-dpyrimidine-structure-properties-and-basic-chemistry/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11478076/
https://www.mdpi.com/1420-3049/30/13/2791
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1367167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent)

Arylboronic acid (1.2 equivalents)

Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 equivalents)

Base, e.g., K₂CO₃ (3 equivalents)

Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Nitrogen or Argon source for inert atmosphere

Procedure:

Inert Atmosphere: To a reaction vessel, add the 4-chloro starting material, arylboronic acid,

palladium catalyst, and base.

Degassing: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

Heating: Stir the reaction mixture at 80-100 °C for 2-12 hours. Monitor the reaction by TLC or

LC-MS.

Cooling and Filtration: Once complete, cool the reaction to room temperature. Dilute with an

organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove the palladium

catalyst.

Extraction: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter,

and concentrate.

Purification: Purify the residue via column chromatography to obtain the desired 4-aryl

product.

Applications in Drug Development: A Scaffold for
Targeted Therapies
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The 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in the

design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell

signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7]

Derivatives of this scaffold have shown potent activity against several important kinase targets.

Targeting Key Kinases
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in

various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent

inhibitors of FGFR1, 2, and 3.[7] One lead compound, 4h, demonstrated low nanomolar IC₅₀

values against FGFR1 (7 nM) and FGFR2 (9 nM) and effectively inhibited cancer cell

proliferation, migration, and invasion in vitro.[7]

Janus Kinase 1 (JAK1): JAK1 is a key mediator of cytokine signaling in inflammatory and

autoimmune diseases.[5] N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were

developed as JAK1-selective inhibitors. The core scaffold was instrumental in achieving

selectivity over other JAK family members.[5]

Colony Stimulating Factor 1 Receptor (CSF1R): The 7-azaindole core was explored for

developing inhibitors of CSF1R, a target in inflammatory diseases and cancer.[3] Synthetic

strategies to produce 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines relied on the sequential

Suzuki coupling and Buchwald-Hartwig amination of a 4-chloro-2-iodo-pyrrolopyridine

intermediate.[3]

Phosphodiesterase 4B (PDE4B): In a scaffold-hopping experiment, 1H-pyrrolo[2,3-

b]pyridine-2-carboxamides were identified as novel and potent inhibitors of PDE4B, a target

for inflammatory diseases, particularly those affecting the central nervous system.[12]

Summary of Biologically Active Derivatives
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Target Derivative Class Therapeutic Area Key Finding

FGFR1/2/3
1H-pyrrolo[2,3-

b]pyridines
Oncology

Compound 4h showed

potent, low nanomolar

inhibition of FGFRs

and anti-proliferative

effects in breast

cancer cells.[7]

JAK1

N-Methyl-pyrrolo[2,3-

b]pyridine-5-

carboxamides

Inflammation,

Autoimmune Disease

The scaffold was key

to designing inhibitors

with excellent potency

and selectivity for

JAK1 over other JAK

isoforms.[5]

CSF1R
2-Aryl-1H-pyrrolo[2,3-

b]pyridin-4-amines

Oncology,

Inflammation

The 4-chloro position

enabled the crucial

introduction of a 4-

amino group via

Buchwald-Hartwig

amination.[3]

PDE4B

1H-pyrrolo[2,3-

b]pyridine-2-

carboxamides

CNS Inflammatory

Diseases

Scaffold hopping from

a known inhibitor to

the 7-azaindole core

led to a significant

increase in potency.

[12]

From Scaffold to Inhibitor: A Conceptual Workflow
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4-Chloro-1-methyl-
1H-pyrrolo[2,3-b]pyridine

Key Synthetic Transformation
(e.g., Suzuki Coupling)

Functionalized Intermediate
(e.g., 4-Aryl Derivative)

Further Chemistry
(e.g., Amide Coupling)

Final Drug Candidate
(e.g., Kinase Inhibitor)

Biological Target
(e.g., FGFR, JAK1)

Inhibition
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Caption: Conceptual path from the core scaffold to a final drug candidate.

Physicochemical Data
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Property Value Source

Molecular Formula C₈H₇ClN₂ [2]

Molecular Weight 166.61 [2]

Appearance Solid [2]

SMILES String CN1C=CC2=C(C=CN=C12)Cl [2]

InChI Key
GYGRXUOVLHHEMC-

UHFFFAOYSA-N
[2]

MDL Number MFCD11501283 [2]

Conclusion and Future Directions
4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has firmly established itself as a high-value

building block in contemporary drug discovery. Its synthetic accessibility and, more importantly,

the versatile reactivity of the C4-chloro substituent, provide a reliable and efficient platform for

generating vast libraries of complex molecules. The proven success of the 7-azaindole scaffold

in yielding potent and selective kinase inhibitors underscores its strategic importance.[1][6]

Future research will likely focus on exploring novel transformations at other positions of the ring

system to access new chemical space. The development of more sustainable and efficient

catalytic systems for its functionalization will also be a key area of interest. As our

understanding of complex disease biology deepens, scaffolds like 4-Chloro-1-methyl-1H-
pyrrolo[2,3-b]pyridine will remain essential tools for scientists striving to design the next

generation of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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